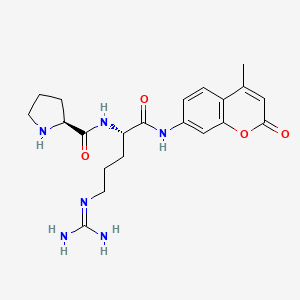
Pro-Arg-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-Arg-AMC is a synthetic compound with the molecular formula C21H28N6O4 and a molecular weight of 428.5 g/mol. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-AMC involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Pro-Arg-AMC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified peptides, oxidized derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
Pro-Arg-AMC has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies of enzyme kinetics and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Pro-Arg-AMC involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pro-Arg-AMC can be compared with other similar compounds, such as:
H-Pro-Arg-AMC: A related compound without the inverted exclamation mark currency2HCl group.
H-Pro-Arg-AMC inverted exclamation mark currency: Another related compound with a different functional group.
This compound analogs: Compounds with similar structures but different functional groups or modifications.
The uniqueness of this compound lies in its specific functional groups and the resulting biochemical properties, which make it suitable for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N6O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
YZJVBUAIFJVLAS-HOTGVXAUSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Sequenz |
PR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















